![molecular formula C14H9Cl2F3N2OS B2859423 5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478031-76-4](/img/structure/B2859423.png)
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a dichlorophenoxy group. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions, including reactions with alkyl iodides, condensations with 1,3-diketones, and reactions with nitroolefins . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Isostructural Compounds Synthesis : Kariuki et al. (2021) synthesized compounds featuring structural similarities, focusing on high yields and the ability to crystallize these compounds for structure determination. Their work illustrates the methods used to synthesize complex molecules with potential for varied applications (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Functionalized Thiophene Based Pyrazole Amides : Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives by different methodologies, exploring their structural features through computational applications. This research highlights the potential for creating novel compounds with specific desired properties (Kanwal, I., et al., 2022).
Potential Applications
Anti-Cancer Agents : Thomas et al. (2019) explored pyrazole derivatives as potential anti-cancer agents, focusing on their synthesis, electronic structure, and physico-chemical properties. This study underscores the potential medicinal applications of pyrazole derivatives (Thomas, R., et al., 2019).
Analgesic Agents : Machado et al. (2009) investigated novel analgesic agents, including methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, providing insights into their structural parameters and potential applications as pain relievers (Machado, P., et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c1-21-13-9(12(20-21)14(17,18)19)5-8(23-13)6-22-11-3-2-7(15)4-10(11)16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNKRFHCOBUMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)COC3=C(C=C(C=C3)Cl)Cl)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2859344.png)
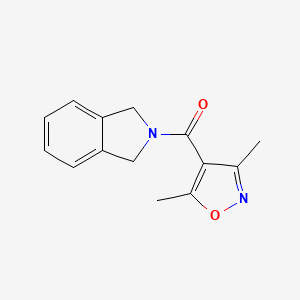
![N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2859346.png)
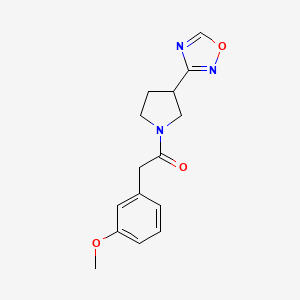
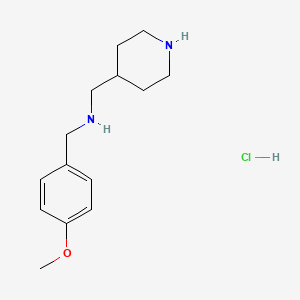
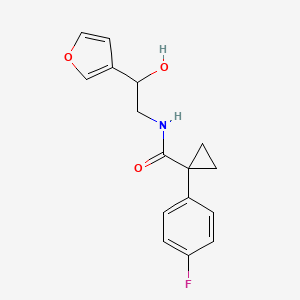
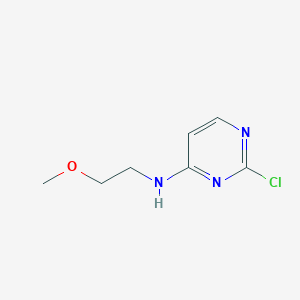
methanamine](/img/structure/B2859356.png)

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)